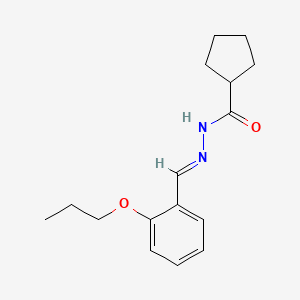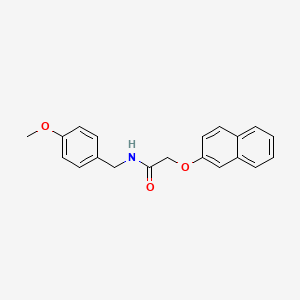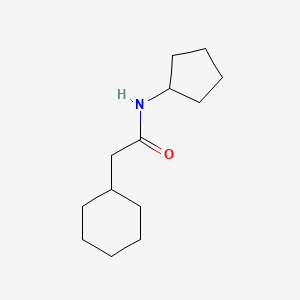![molecular formula C19H23N3O4 B4960237 3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BNE and belongs to the class of benzamide derivatives. BNE has shown promising results in scientific research as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of BNE involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. BNE also induces the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
BNE has been shown to have several biochemical and physiological effects. BNE has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. This inhibition of MMP activity can prevent cancer cell invasion and metastasis. BNE has also been shown to decrease the levels of reactive oxygen species (ROS), which are molecules that can cause cell damage and contribute to the development of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using BNE in lab experiments is its high potency and selectivity towards cancer cells. BNE has also been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BNE in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on BNE. One potential direction is the development of more efficient synthesis methods for BNE. Another direction is the investigation of the potential use of BNE in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of BNE in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of BNE involves the reaction of 4-nitroaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with 2-(ethylamino)ethylamine to form the final product, 3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide.
Scientific Research Applications
BNE has been extensively studied for its potential use in the treatment of cancer. Studies have shown that BNE can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. BNE has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis.
properties
IUPAC Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-3-13-26-18-6-4-5-15(14-18)19(23)21-12-11-20-16-7-9-17(10-8-16)22(24)25/h4-10,14,20H,2-3,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVVYMBYMRQQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4960196.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)



![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)